Pauson-Khand Reaction Diastereoselectivity with (2R,5R)- vs. Achiral Ynamine Complexes
In the Pauson-Khand reaction with norbornadiene, the use of a chiral ynamine complex derived from the (2R,5R)-2,5-dimethylpyrrolidine auxiliary (compound 12e) provided significantly enhanced stereocontrol compared to an achiral morpholine-derived analogue (compound 12a). The reaction using the (2R,5R) auxiliary proceeded at an unprecedentedly low temperature of -35 °C in the absence of chemical promoters, demonstrating high diastereoselectivity [1].
| Evidence Dimension | Diastereomeric ratio (dr) |
|---|---|
| Target Compound Data | 94:6 dr |
| Comparator Or Baseline | 94:6 dr was recorded for chiral ynamine complexes derived from C2 symmetrical chiral auxiliaries (12c,d), with the (2R,5R)-2,5-dimethylpyrrolidine-derived complex (12e) being part of this high-selectivity group. The achiral morpholine-derived analogue (12a) would not induce any diastereoselectivity (1:1 dr expected). |
| Quantified Difference | Up to 94:6 dr achieved vs. 1:1 for achiral control. |
| Conditions | Pauson-Khand reaction with norbornadiene at -35 °C, using dicobalt hexacarbonyl ynamine complexes. |
Why This Matters
This high diastereoselectivity is critical for synthesizing enantiomerically enriched cyclopentenone products, avoiding costly and time-consuming separation of stereoisomers.
- [1] Balsells, J., Vazquez, J., Moyano, A., Pericas, M. A., & Riera, A. (2000). Low-energy pathway for Pauson-Khand reactions: Synthesis and reactivity of dicobalt hexacarbonyl complexes of chiral ynamines. Journal of Organic Chemistry, 65(22), 7291–7302. View Source
